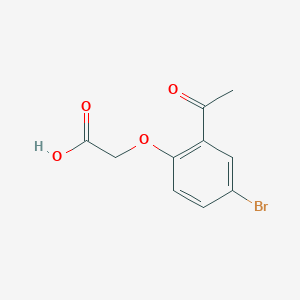

2-(2-Acetyl-4-bromophenoxy)acetic acid

Descripción general

Descripción

2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).

Aplicaciones Científicas De Investigación

-

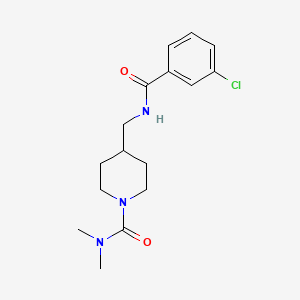

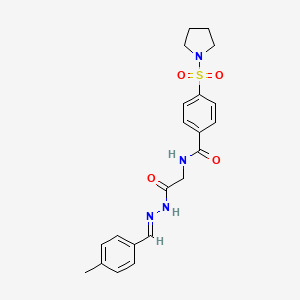

Pharmaceutical Chemistry

- Application : Phenoxy acetamide and its derivatives, which are structurally similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, have been investigated for their potential as therapeutic candidates .

- Methods : The study involves the synthesis of phenoxy acetamide and its derivatives and the evaluation of their pharmacological activities .

- Results : The review suggests that these compounds could be promising in terms of safety and efficacy to enhance life quality .

-

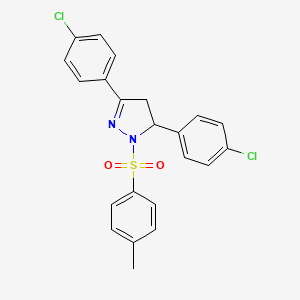

Microbiology

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been studied for its antimicrobial activity .

- Methods : The study provides qualitative information about the presence or absence of antimicrobial activity .

- Results : The study offers valuable insights into the potential efficacy of the tested substances against microorganisms .

-

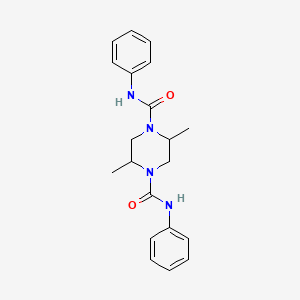

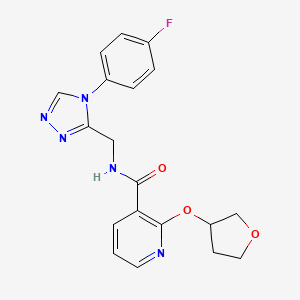

Inorganic Chemistry

- Application : A coordination compound where L is 2-(4-bromophenoxy)acetohydrazide, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, was synthesized and studied .

- Methods : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure .

-

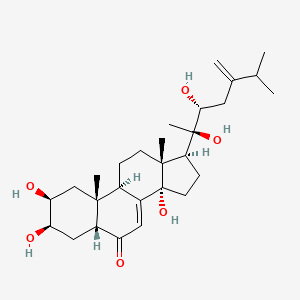

Herbicide and Plant Growth Regulator

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been used as a herbicide and plant growth regulator .

- Methods : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .

- Results : The compound has been used in various applications, including as a herbicide and plant growth regulator .

-

Organic Chemistry

- Application : The acetoxy group, which is present in 2-(2-Acetyl-4-bromophenoxy)acetic acid, is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 .

- Methods : This group is used in various chemical reactions in organic chemistry .

- Results : The presence of an acetoxy group can influence the properties and reactivity of a molecule .

Propiedades

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-4-bromophenoxy)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)